molecular formula C17H14ClFN4S B4856994 N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No. B4856994
M. Wt: 360.8 g/mol
InChI Key: ALOFIYQZEQJDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields of research. This compound is known to possess several unique properties that make it a valuable tool for scientists to use in their research studies.

Mechanism of Action

The exact mechanism of action of N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to a disruption of the normal cellular function, which can result in cell death or other physiological effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a valuable tool for studying the role of these molecules in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful handling and appropriate safety measures must be taken when working with this compound.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea. One area of research is the development of new derivatives of the compound that have improved properties, such as increased potency or reduced toxicity. Another area of research is the study of the compound's mechanism of action in more detail, which could lead to the development of new drugs or therapies. Finally, the compound's potential applications in various fields, such as materials science and nanotechnology, could also be explored.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has found applications in various fields of scientific research. It has been used as a tool in drug discovery research, where it has been shown to possess potential anti-cancer and anti-inflammatory activities. The compound has also been used in the development of new materials, such as polymers and liquid crystals.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4S/c18-13-5-3-6-14(10-13)20-17(24)21-16-8-9-23(22-16)11-12-4-1-2-7-15(12)19/h1-10H,11H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOFIYQZEQJDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(1-(2-fluorobenzyl)-1H-pyrazol-3-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 3
N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 4
N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 5
Reactant of Route 5
N-(3-chlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.